2-(benzylthio)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core substituted with benzylthio and trifluoromethylbenzylthio groups. Its molecular formula is C₁₈H₁₃F₃N₃O₂S₂, with an average mass of 459.885 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylthio moieties contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS3/c20-19(21,22)15-8-6-14(7-9-15)11-28-18-25-24-17(29-18)23-16(26)12-27-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJYKVNBFZDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Core
The synthesis begins with the preparation of the 1,3,4-thiadiazole backbone. 5-Amino-1,3,4-thiadiazole-2-thiol serves as the foundational scaffold, synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. This intermediate is critical due to its reactive thiol (-SH) and amino (-NH2) groups, which enable subsequent functionalization.
Amide Bond Formation with (Benzylthio)Acetic Acid
The introduction of the acetamide moiety involves coupling 5-amino-1,3,4-thiadiazole-2-thiol with (benzylthio)acetic acid . This reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents in anhydrous acetonitrile. The mechanism proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, facilitating nucleophilic attack by the amine group on the thiadiazole ring.
Reaction Conditions:
- Molar Ratio: 1:1 (thiadiazole:acid)
- Temperature: Room temperature (25°C)
- Duration: 12–16 hours
- Yield: 70–85%
The product, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(benzylthio)acetamide , is isolated via column chromatography (ethyl acetate/petroleum ether, 3:2) and characterized by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and IR spectroscopy.
Thioether Functionalization at Position 5
The final step involves substituting the thiol group at position 5 of the thiadiazole ring with 4-(trifluoromethyl)benzyl chloride . This nucleophilic aromatic substitution is conducted in absolute ethanol using potassium hydroxide (KOH) as a base.
Reaction Protocol:
- Deprotonation: The thiol group is deprotonated with KOH to form a thiolate anion.
- Alkylation: Addition of 4-(trifluoromethyl)benzyl chloride induces an S$$_N$$2 mechanism, yielding the target compound.
- Workup: The product precipitates upon cooling, followed by filtration and recrystallization from ethanol.
Optimized Parameters:
- Base: 1 equivalent KOH
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C)
- Duration: 4–6 hours
- Yield: 65–75%
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 3.82 (s, 2H, -CH$$2$$CO-), 4.51 (s, 2H, -CH$$_2$$S-), 7.32–7.45 (m, 9H, aromatic), 10.21 (s, 1H, -NH-).
- $$ ^{13}C $$-NMR: δ 36.8 (-CH$$2$$CO-), 42.1 (-CH$$2$$S-), 121.5–139.2 (aromatic carbons), 168.9 (C=O).
Infrared (IR) Spectroscopy:
- Peaks at 3158 cm$$^{-1}$$ (N-H stretch), 1697 cm$$^{-1}$$ (C=O stretch), and 1265 cm$$^{-1}$$ (C-F stretch).
Mass Spectrometry (MS):
Purity Assessment
High-performance liquid chromatography (HPLC) confirmed a purity of >98% using a C18 column (acetonitrile/water, 70:30).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Bond Formation | EDCl, HOBt, CH$$_3$$CN, rt | 85 | |
| Thioether Synthesis | KOH, 4-(trifluoromethyl)benzyl chloride, EtOH | 75 |
Key Observations:
- Electron-withdrawing groups (e.g., -CF$$_3$$) on benzyl chlorides enhance reaction rates due to increased electrophilicity.
- Steric hindrance from ortho-substituted benzyl chlorides reduces yields (e.g., 58% for 2-nitrobenzyl chloride).
Mechanistic Insights
Amide Coupling Mechanism
The EDCl/HOBt system activates (benzylthio)acetic acid to form an active ester, which reacts with the amine group on the thiadiazole ring. This minimizes racemization and side reactions.
Thiol Alkylation Dynamics
The thiolate anion attacks the electrophilic carbon in 4-(trifluoromethyl)benzyl chloride , displacing chloride in a bimolecular process. The -CF$$_3$$ group stabilizes the transition state through inductive effects.
Challenges in Scale-Up
- Sensitivity of Thiol Group: Oxidation to disulfides necessitates inert atmospheres (N$$_2$$/Ar).
- Purification Difficulties: Similar polarities of byproducts require advanced chromatographic techniques.
- Cost of Reagents: 4-(Trifluoromethyl)benzyl chloride is expensive, prompting research into alternative alkylating agents.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like chlorine dioxide.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chlorine dioxide is commonly used for the oxidation of sulfides to sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium carbonate.
Major Products
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Recent studies have highlighted the anticancer properties of compounds containing furan and thiophene rings. For instance, derivatives of thiophenes have shown significant cytotoxic effects against various cancer cell lines. The incorporation of the cyclopentapyrazole unit may enhance these effects through specific molecular interactions with cancer cell targets .
-
Antimicrobial Properties :
- Compounds similar to N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide have been investigated for their antimicrobial activities. The presence of sulfur in thiophene derivatives has been linked to enhanced antibacterial properties, making this compound a candidate for further exploration in antimicrobial drug development .
- Neurological Effects :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to conduct electricity when doped appropriately .
- Polymer Chemistry :
Case Study 1: Anticancer Activity
A study conducted on a series of thiophene derivatives demonstrated that compounds with furan and pyrazole units exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests that N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide could be further optimized for anticancer drug development.
Case Study 2: Organic Electronics
Research on the application of thiophene-based compounds in OLEDs found that devices incorporating these materials showed improved efficiency and stability compared to traditional materials. This indicates potential pathways for utilizing N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide in next-generation electronic devices.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with cellular targets. The thiadiazole ring can disrupt DNA replication, leading to the inhibition of cell proliferation. This makes it a potential anticancer agent . The compound may also interact with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Anticancer Activity
Key Observations:
Trifluoromethyl Group : The CF₃ group in the target compound enhances cellular uptake and target binding, contributing to its superior potency against breast cancer .
Benzylthio vs. Phenoxy Substituents: Benzylthio derivatives (e.g., target compound) exhibit stronger cytotoxicity than phenoxy-substituted analogs (e.g., 5m, IC₅₀ = 45 µM) due to improved hydrophobic interactions .
Akt Inhibition : Compounds with nitro-substituted anilines (e.g., 3 ) show high Akt inhibition (92.36%) but lower direct cytotoxicity compared to the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name / ID | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Target Compound | 160–162 | 79 | 459.885 | |
| 5c | 169–171 | 67 | 498.62 | |
| 5d | 179–181 | 69 | 519.08 | |
| 5h | 133–135 | 88 | 473.60 |
Key Observations:
Mechanism of Action
- Target Compound : Induces apoptosis in breast cancer cells via mitochondrial membrane depolarization and caspase-3 activation .
- Compound 3 : Inhibits Akt kinase activity, causing G2/M cell cycle arrest in glioma cells .
- 5m : Shows weak ROS-mediated cytotoxicity, likely due to electron-donating methoxy groups reducing oxidative stress .
Biological Activity
The compound 2-(benzylthio)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiadiazole ring, a benzylthio group, and a trifluoromethyl substituent. The general synthetic route involves the following steps:
- Formation of the Thiadiazole Ring : React thiosemicarbazide with carbon disulfide in a basic medium.
- Introduction of the Trifluoromethylbenzyl Group : Utilize nucleophilic substitution reactions with 4-(trifluoromethyl)benzyl chloride.
- Attachment of the Acetamide Moiety : Perform acylation with acetic anhydride or acetic acid under basic conditions.
The final product can be characterized using techniques such as NMR and IR spectroscopy to confirm the structure and purity.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.
Anticancer Activity
Several studies have reported the cytotoxic effects of thiadiazole derivatives on cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using MTT assays. The results indicated significant inhibitory activity with IC50 values around for MCF-7 cells .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis, where treated cells showed increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays:
- Inhibition Studies : Various derivatives were tested against pathogenic bacteria and fungi. The presence of the thiadiazole ring enhances the interaction with microbial enzymes, leading to increased efficacy against resistant strains .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties:
- In Vivo Studies : Animal models demonstrated reduced inflammation markers when treated with this compound compared to controls, indicating potential for therapeutic use in inflammatory diseases.
Case Studies
- Study on Thiadiazole Derivatives : A comprehensive analysis evaluated several thiadiazole derivatives for their anticancer properties. The most potent compounds were those containing both benzylthio and trifluoromethyl groups, which exhibited enhanced cytotoxicity against various cancer cell lines .
- Apoptosis Induction in Cancer Cells : In a specific study involving A431 skin cancer cells, compound 9e (a derivative related to our target compound) was shown to activate apoptotic pathways effectively, highlighting the importance of structural modifications in enhancing biological activity .
The mechanism by which this compound exerts its effects involves:
- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, facilitating cellular uptake.
- Enzyme Inhibition : Interactions with specific enzymes or receptors may inhibit their activity or modulate signaling pathways critical for cell survival and proliferation.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(benzylthio)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?
The compound is synthesized via multi-step reactions, typically involving:
- Thiol-thiadiazole coupling : Reaction of a 5-mercapto-1,3,4-thiadiazol-2-yl precursor with benzyl chloride derivatives under basic conditions (e.g., KOH in ethanol) to form thioether linkages .
- Acylation : Introduction of the acetamide group via coupling of activated carboxylic acids or chloroacetamides with the thiadiazole amine .
- Purification : Column chromatography (e.g., EtOAc/petroleum ether) or recrystallization to isolate the product .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and confirm thiadiazole ring formation .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .
- HPLC : Assess purity (>95% required for biological assays) .
Q. How can researchers initially screen the biological activity of this compound?
Standard assays include:
- In vitro cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Antimicrobial testing : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or cyclooxygenase activity .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity?
- Substituent effects : Replace the trifluoromethyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic properties and target binding .
- Heterocycle variation : Compare thiadiazole vs. oxadiazole cores for differences in metabolic stability .
- Data-driven design : Use QSAR models to correlate logP, polar surface area, and IC50 values .
Q. What experimental strategies resolve contradictions in reported biological activities of analogous compounds?
- Dose-response validation : Replicate assays under standardized conditions (e.g., identical cell lines, serum-free media) .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions .
- Crystallography : Solve co-crystal structures with target proteins (e.g., EGFR kinase) to confirm binding modes .
Q. How can researchers investigate the mechanism of action for anticancer activity?
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
- Cell cycle analysis : PI staining to detect G1/S or G2/M arrest .
- Molecular docking : Simulate interactions with tubulin or topoisomerase II using AutoDock Vina .
Q. What strategies improve synthetic yield and scalability?
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 1–2 h while maintaining yields >80% .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Catalyst screening : Test Pd/C or CuI for coupling steps to minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
